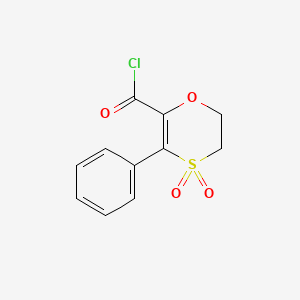

4,4-Dioxo-3-phenyl-5,6-dihydro-1,4$l^{6}-oxathiine-2-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4-Dioxo-3-phenyl-5,6-dihydro-1,4$l^{6}-oxathiine-2-carbonyl chloride (DPDC) is a synthetic compound that has been used in various scientific applications due to its unique properties. DPDC is an oxathiine-carbonyl chloride, which is a type of carbonyl chloride that contains an oxathiine ring. It is a white, crystalline solid that is soluble in water, ethanol, and other organic solvents. DPDC has a wide range of applications in the fields of chemistry, biology, and medicine.

Scientific Research Applications

Ring Opening and Structural Transformation

4,4-Dioxo-3-phenyl-5,6-dihydro-1,4-oxathiine derivatives have been studied for their ring-opening reactions and structural transformations. For instance, 5,6-dihydro-1,4-oxathiins with 3-carbonyl substitutions undergo ring cleavage by nucleophilic nitrogen attack, leading to various rearranged compounds. These transformations are significant in understanding the chemical behavior and potential applications of these compounds in synthetic chemistry (Corbeil et al., 1973).

Base-Catalyzed Reactions

The base-catalyzed reactions of these compounds have also been a subject of interest. Studies have shown that certain dihydro-1,4-oxathiin carboxamides rearrange to form different pyrimidinones under basic conditions. These reactions offer insights into new pathways for the synthesis of heterocyclic compounds (Kulka, 1980).

Microwave-Assisted Synthesis

Advancements in synthetic methods include microwave-assisted copper-catalyzed ring expansions of three-membered heterocycles, forming 3-acyl-5,6-dihydro-1,4-oxathiines. This method provides a direct and efficient way to prepare these compounds, which are important in medicinal and agricultural chemistry (Li, Chen, & Xu, 2018).

NMR Spectral Analysis

NMR spectral analysis of 5,6-dihydro-2-methyl-1,4-oxathiins, including 4,4-dioxo derivatives, provides valuable data for understanding their structural and conformational properties. This information is crucial for their application in various scientific fields (McGlinchey, Sayer, Onuska, & Comba, 1979).

Mechanism of Action

Mode of Action

It is known that DPOCC is a reactive precursor for various chemical reactions due to the presence of the carbonyl chloride group. This suggests that it may interact with its targets through chemical reactions, leading to changes in the targets’ structure or function.

Pharmacokinetics

. This suggests that it may have good bioavailability, although further studies would be needed to confirm this.

Action Environment

. This suggests that it may be relatively stable in a variety of environmental conditions.

properties

IUPAC Name |

4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO4S/c12-11(13)9-10(8-4-2-1-3-5-8)17(14,15)7-6-16-9/h1-5H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOVZYQETWNKAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C(=C(O1)C(=O)Cl)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2356358.png)

![5-bromo-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2356360.png)

![(E)-4-(Dimethylamino)-N-[2-(dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]but-2-enamide](/img/structure/B2356361.png)

![2-phenoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2356363.png)

![4-Methylbenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2356365.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2356366.png)

![Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2356368.png)

![{[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid](/img/no-structure.png)